

Application Notes and Protocols: Nomegestrol Acetate and Estradiol Combination in Contraceptive Research

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Compound of Interest

Compound Name: **Nomegestrol**

Cat. No.: **B1679828**

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These notes provide a comprehensive overview of the combined oral contraceptive (COC) containing **nomegestrol** acetate (NOMAC) and 17 β -estradiol (E2). This combination represents a significant development in contraception, being one of the first monophasic pills to use a natural estrogen, estradiol, instead of the more common ethinylestradiol (EE).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Application Notes

Introduction and Formulation

The combination oral contraceptive consists of 2.5 mg of **nomegestrol** acetate and 1.5 mg of 17 β -estradiol.[\[4\]](#)[\[5\]](#) It is formulated as a monophasic 24/4 regimen, which includes 24 active hormonal tablets followed by 4 placebo tablets. NOMAC is a highly selective progestin derived from 19-norprogesterone, while E2 is structurally identical to the estrogen endogenously produced by the ovaries. This formulation aims to provide high contraceptive efficacy while offering a favorable safety and tolerability profile.

Mechanism of Action

The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation, which is achieved through the suppression of gonadotropins.

- **Nomegestrol Acetate (NOMAC):** As a potent progestin, NOMAC is the main driver of the contraceptive effect. It binds with high affinity to the progesterone receptor, suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action prevents follicular development and the release of an egg.
- Estradiol (E2): The estradiol component helps to ensure stability of the endometrium, providing better cycle control. It also potentiates the gonadotropin-suppressing activity of NOMAC, contributing to the overall contraceptive efficacy.

Secondary contraceptive mechanisms include thickening the cervical mucus, which hinders sperm penetration, and thinning the uterine lining (endometrium), making it unreceptive to implantation should fertilization occur.

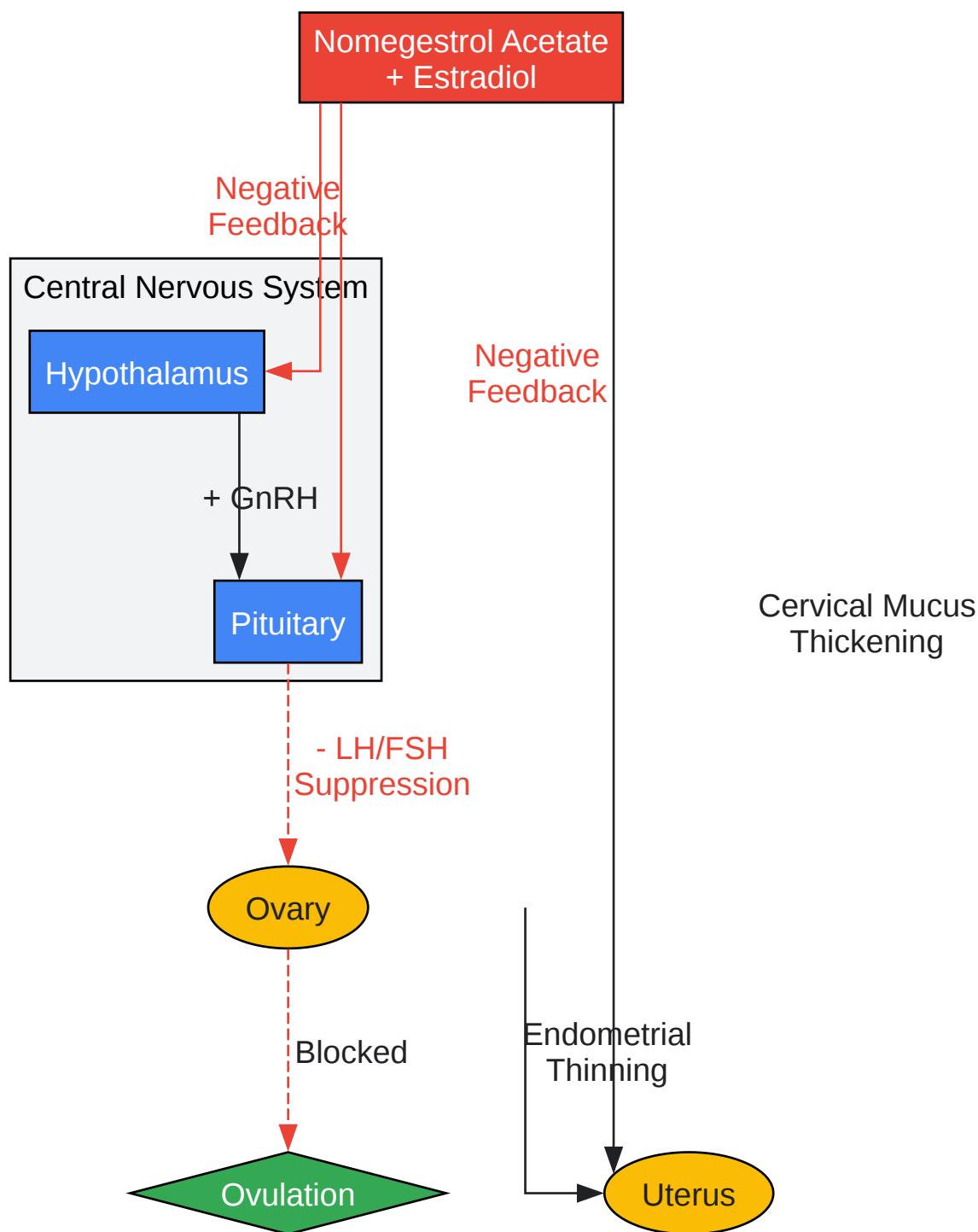
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Diagram 1: Contraceptive signaling pathway of NOMAC/E2.

Pharmacology and Pharmacokinetics

NOMAC is rapidly absorbed after oral administration and has a long elimination half-life, which contributes to its sustained contraceptive effect even with occasional missed pills. Estradiol undergoes a significant first-pass metabolism.

Table 1: Pharmacokinetic Parameters of **Nomegestrol Acetate** (NOMAC) and Estradiol (E2)

Parameter	Nomegestrol Acetate (NOMAC)	17 β -Estradiol (E2)
Oral Bioavailability	~63%	~1% (Extensive first-pass effect)
Time to Peak (T _{max})	~1.5 - 2 hours	Variable
Peak Concentration (C _{max})	Single Dose: 7.2 ± 2.0 ng/mL	Single Dose: 253 ± 179 pg/mL
Steady State: 12.3 ± 3.5 ng/mL	Steady State: 86.0 ± 51.3 pg/mL	
Elimination Half-life (t _{1/2})	~46 hours	Rapid metabolism
Protein Binding	~97% to albumin; does not bind to SHBG	~37% to SHBG; ~61% to albumin
Metabolism	Hepatic Cytochrome P450 (CYP) enzymes	Extensive first-pass metabolism
Steady State Achieved	After 5 days of daily dosing	N/A

Data compiled from single and multiple dose studies in healthy women.

Clinical Efficacy

Two large-scale, Phase III, randomized controlled trials compared the contraceptive efficacy of NOMAC/E2 (2.5 mg/1.5 mg) in a 24/4 regimen against a comparator, drospirenone/ethinylestradiol (DRSP/EE; 3 mg/30 μ g) in a 21/7 regimen. The primary efficacy endpoint was the Pearl Index, which measures pregnancies per 100 woman-years of exposure.

Table 2: Contraceptive Efficacy of NOMAC/E2 vs. DRSP/EE in Phase III Clinical Trials (Women 18-35 years)

Study	Regimen	Pearl Index (Pregnancies per 100 woman-years)	Cumulative Pregnancy Rate (1 year)	Statistical Significance
Mansour et al. (Europe/Asia/Australia)	NOMAC/E2 (n=1,142)	0.38	0.33%	Not Statistically Significant vs. Comparator
DRSP/EE (n=410)	0.81	0.64%		
Westhoff et al. (Americas)	NOMAC/E2 (n=1,666)	Not Reported	1.09%	Not Statistically Significant vs. Comparator
DRSP/EE (n=554)	Not Reported	1.75%		

Both studies concluded that NOMAC/E2 is at least as effective as the DRSP/EE comparator for contraception. The pregnancy rates for NOMAC/E2 were numerically lower, though the difference was not statistically significant.

Safety and Tolerability

The NOMAC/E2 combination is generally well-tolerated. Its safety profile is in line with what is expected for a combined oral contraceptive. The most common treatment-related adverse events reported in clinical trials were acne, irregular bleeding, and weight gain.

Table 3: Incidence of Common Treatment-Related Adverse Events (AEs) in a 1-Year Phase III Trial

Adverse Event	NOMAC/E2 Group	DRSP/EE Group
Acne (New or Worsened)	9.9% - 15.3%	4.0% - 7.1%
Irregular Withdrawal Bleeding	9.1% - 11.7%	0.4% - 0.5%
Weight Gain	7.9% - 9.5%	5.2% - 6.2%
Discontinuation due to AEs	~17.3% - 18.2%	~10.1% - 10.5%

Data compiled from two large Phase III trials. Compared to the DRSP/EE group, women using NOMAC/E2 reported a higher incidence of these specific adverse events.

Non-Contraceptive Benefits

- Bleeding Profile: Users of NOMAC/E2 tend to experience shorter and lighter scheduled withdrawal bleeds compared to users of DRSP/EE. A significantly higher percentage of women on NOMAC/E2 report an absence of withdrawal bleeding.
- Metabolic Profile: Studies suggest that NOMAC/E2 has minimal effects on hemostatic, metabolic, and endocrine factors.
- Mood Symptoms: Preliminary studies indicate that NOMAC/E2 may be an effective and well-tolerated option for managing mood symptoms in women with Premenstrual Dysphoric Disorder (PMDD).

Experimental Protocols

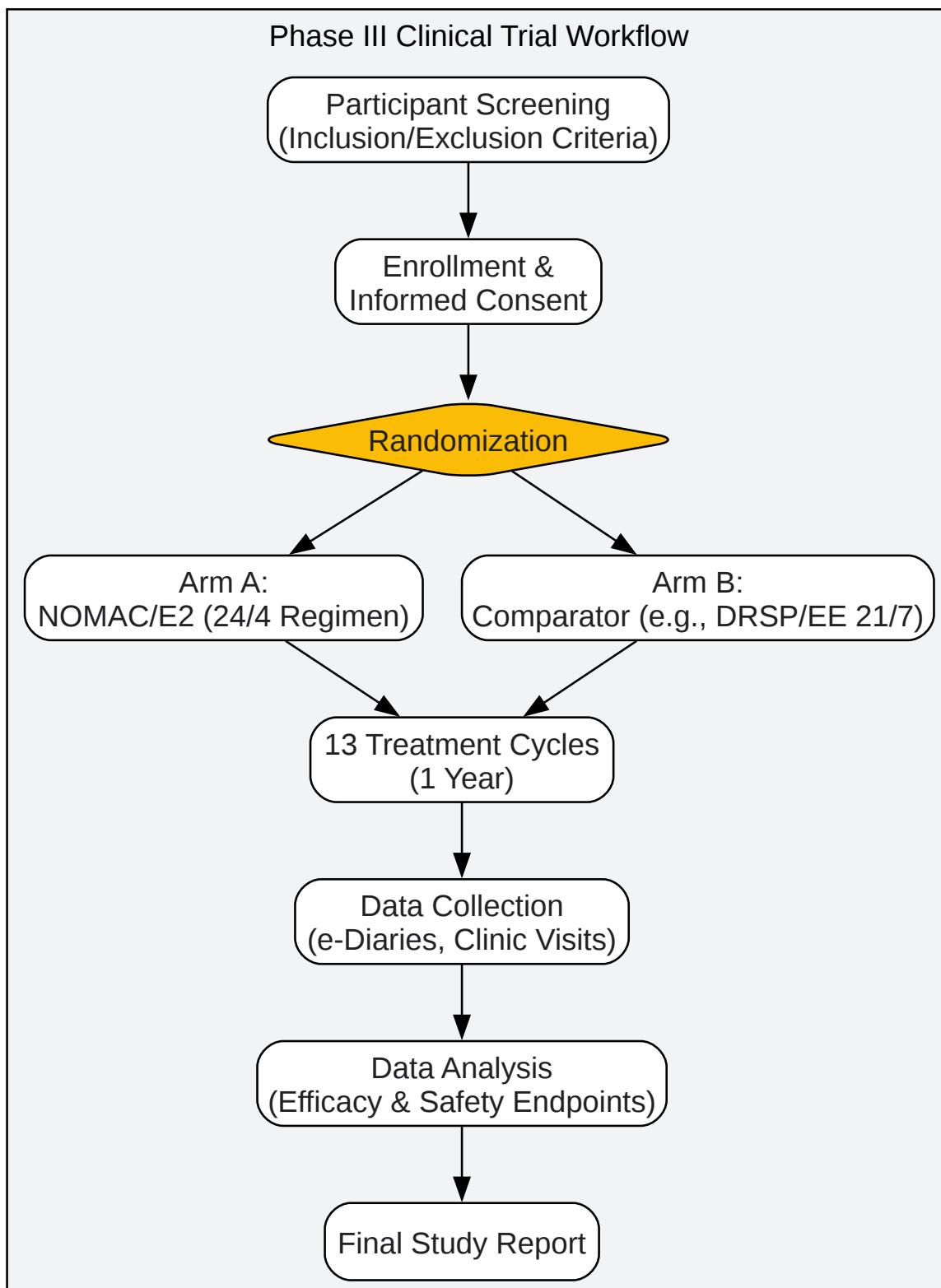
Protocol: Phase III Clinical Trial for Contraceptive Efficacy and Safety

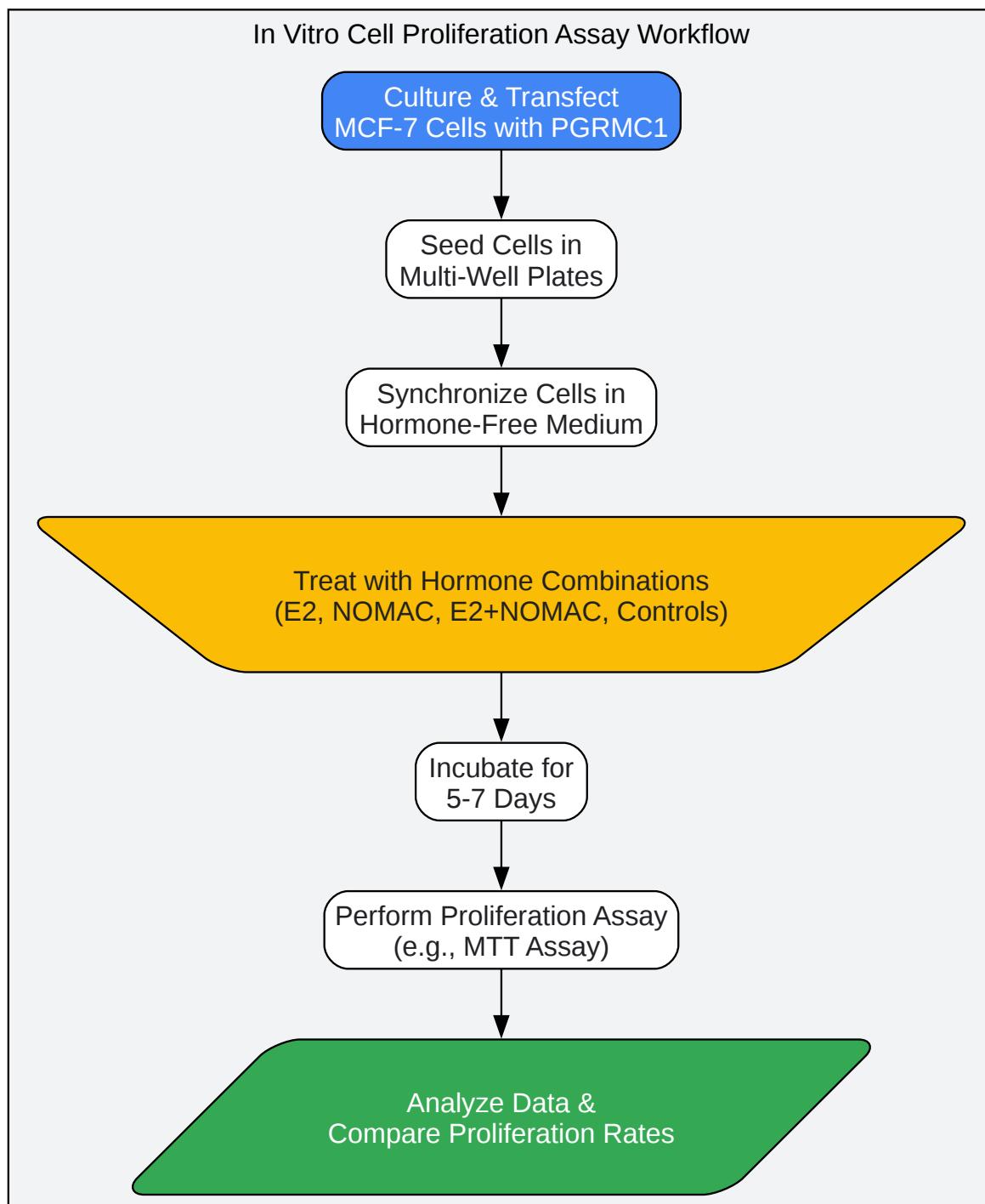
Objective: To assess the contraceptive efficacy, cycle control, and safety of NOMAC/E2 (2.5 mg/1.5 mg) compared to an active comparator (e.g., DRSP/EE 3 mg/30 µg) over 13 menstrual cycles.

Methodology:

- Study Design: A multicenter, randomized, open-label, parallel-group comparative trial.

- Participant Selection:
 - Inclusion Criteria: Healthy, sexually active women aged 18-50 seeking contraception, with a normal BMI and regular menstrual cycles.
 - Exclusion Criteria: Contraindications to COC use (e.g., history of VTE, certain cancers, uncontrolled hypertension), pregnancy, breastfeeding, use of interacting medications.
- Randomization: Eligible participants are randomized (e.g., in a 3:1 ratio) to receive either NOMAC/E2 or the active comparator.
- Treatment Regimen:
 - NOMAC/E2 Arm: One active tablet daily for 24 days, followed by one placebo tablet daily for 4 days.
 - Comparator Arm (DRSP/EE): One active tablet daily for 21 days, followed by a 7-day hormone-free interval.
- Data Collection:
 - Participants maintain a daily electronic diary to record pill intake, bleeding/spotting patterns, and any adverse events.
 - Clinic visits are scheduled at screening, baseline, and after cycles 3, 6, 9, and 13 for clinical assessments and safety monitoring.
- Endpoints:
 - Primary Efficacy Endpoint: Pearl Index in the 18-35 age group.
 - Secondary Endpoints: Overall Pearl Index, cumulative pregnancy rates (Life Table analysis), bleeding patterns, cycle control, incidence of adverse events, and reasons for discontinuation.
- Statistical Analysis: Efficacy is analyzed using the Pearl Index and Kaplan-Meier life table analysis. Safety and bleeding pattern data are summarized using descriptive statistics.





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